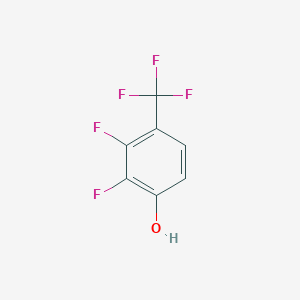

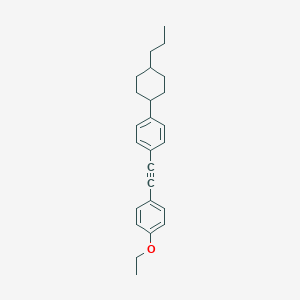

2,3-Difluoro-4-(trifluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Difluoro-4-(trifluoromethyl)phenol is a fluorinated phenol derivative. The presence of fluorine atoms imparts unique physical and chemical properties to this compound, making it significant in various chemical synthesis processes and material science applications.

Synthesis Analysis

Various synthesis methods have been developed for fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol. These methods often involve reactions with main group and transition elements or ortho-lithiation processes. For example, the reactions of 2,4,6-Tris(trifluoromethyl)phenols with compounds of main group and transition elements have been studied, highlighting the complexity and versatility of synthesis routes for such fluorinated phenols (Roesky, Scholz, & Noltemeyer, 1990).

Molecular Structure Analysis

The molecular structure of fluorinated phenols is characterized by the presence of fluorine atoms attached to the phenolic ring, which significantly affects their electronic and spatial configuration. Studies on similar compounds, such as 2-trifluoromethylphenol, reveal complex molecular structures with features like bifurcated hydrogen bonding, as confirmed by gas electron diffraction (Kovacs & Hargittai, 1998).

Chemical Reactions and Properties

Fluorinated phenols, including 2,3-Difluoro-4-(trifluoromethyl)phenol, participate in a range of chemical reactions, reflecting their reactivity and functional versatility. These reactions include electrophilic aromatic ring trifluoromethylthiolation, indicating the compound's ability to undergo direct functionalization (Jereb & Gosak, 2015).

Applications De Recherche Scientifique

Reactions with Main and Transition Group Elements : 2,4,6-Tris(trifluoromethyl)phenols have been studied for their reactions with compounds of main group and transition elements. This research expands the understanding of the chemical behavior of such compounds, which could be essential for various synthetic applications (Roesky, Scholz, & Noltemeyer, 1990).

Electrochemistry in Ionic Liquids : The electrochemistry of phenol derivatives, including trifluoromethyl phenols, has been investigated in specific ionic liquids. This research is crucial for understanding the redox behavior of these compounds, which can be applied in various electrochemical applications (Villagrán et al., 2006).

Application in Organic Light-Emitting Diodes (OLEDs) : Research has been conducted on the use of trifluoromethyl phenol derivatives in the development of heteroleptic iridium(iii) complexes for OLEDs. These complexes have shown promising results in emitting green and orange lights, suggesting their potential in advanced display technologies (Jing, Zhao, & Zheng, 2017).

Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers from phenols and aliphatic alcohols using dithiocarbonates has been explored. This research offers insights into creating functionalized ether compounds, which are valuable in various chemical industries (Inoue, Fuse, & Hara, 2015).

Biocatalytic Trifluoromethylation of Unprotected Phenols : A biocatalytic approach for introducing the trifluoromethyl group into unprotected phenols has been developed, showcasing the potential for creating organofluorine compounds, which are increasingly important in pharmaceuticals and advanced materials (Simon et al., 2016).

Oxidative Trifluoromethylation for Aryl Trifluoromethyl Ethers : A method for the direct O-trifluoromethylation of unprotected phenols has been introduced, providing a pathway to synthesize aryl trifluoromethyl ethers, which have significant applications in pharmaceuticals, agrochemicals, and materials science (Liu et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “4-(trifluoromethyl)phenol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Propriétés

IUPAC Name |

2,3-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJVQVQWMHTPNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378956 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-12-1 |

Source

|

| Record name | 2,3-difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)